Spectroscopic Characterization of 2-Methylnicotinic Acid Hydrochloride: An In-depth Technical Guide
Spectroscopic Characterization of 2-Methylnicotinic Acid Hydrochloride: An In-depth Technical Guide
This guide provides a detailed exploration of the spectroscopic techniques used to characterize 2-Methylnicotinic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles and experimental considerations essential for robust compound analysis.
Introduction
2-Methylnicotinic acid, a derivative of niacin (Vitamin B3), and its salts are of significant interest in pharmaceutical research. The hydrochloride salt is often prepared to enhance the solubility and stability of the parent compound. Accurate and comprehensive structural elucidation is a critical step in the development of any active pharmaceutical ingredient (API). Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.
This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of 2-Methylnicotinic acid hydrochloride. While direct, comprehensive public data for the hydrochloride salt is limited, this guide will leverage available data for the free acid and established principles of spectroscopic shifts upon salt formation to provide a thorough and predictive analysis.
Molecular Structure and Spectroscopic Implications
The key structural difference between 2-Methylnicotinic acid and its hydrochloride salt is the protonation of the pyridine nitrogen. This seemingly small change has significant and predictable effects on the molecule's electronic environment, which are readily observed in its spectroscopic signatures.
Caption: Chemical structures of 2-Methylnicotinic Acid and its Hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their neighboring protons.
Expected ¹H NMR Data for 2-Methylnicotinic Acid Hydrochloride
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | ~8.6-8.8 | Doublet | ~7-8 | Deshielded due to proximity to the protonated nitrogen. |
| H-5 | ~7.5-7.7 | Triplet | ~7-8 | |
| H-6 | ~8.9-9.1 | Doublet | ~5-6 | Most deshielded aromatic proton due to proximity to the protonated nitrogen. |
| CH₃ | ~2.6-2.8 | Singlet | - | |
| COOH | ~13-15 | Broad Singlet | - | Highly dependent on solvent and concentration. |
| N⁺-H | ~14-16 | Broad Singlet | - | Exchangeable proton, may not always be observed. |
Causality Behind Expected Shifts:
The protonation of the pyridine nitrogen atom significantly deshields the adjacent protons (H-6 and to a lesser extent H-4 and H-5) due to the inductive effect of the positive charge. This results in a downfield shift for all ring protons compared to the free acid.[1] The exact chemical shifts are solvent-dependent.[2]
Experimental Protocol for ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of 2-Methylnicotinic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like the carboxylic acid and N⁺-H protons.
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Instrument Setup:
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Use a 400 MHz or higher field NMR spectrometer.
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Lock the spectrometer to the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal resolution.
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Data Acquisition:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.
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Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak as a reference.
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Integrate the signals to determine the relative number of protons.
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¹³C NMR Spectroscopy
Carbon NMR provides information on the different types of carbon atoms in the molecule.
Expected ¹³C NMR Data for 2-Methylnicotinic Acid Hydrochloride
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~150-155 | Attached to the methyl group. |
| C-3 | ~130-135 | Attached to the carboxylic acid group. |
| C-4 | ~140-145 | Deshielded by the adjacent protonated nitrogen. |
| C-5 | ~125-130 | |
| C-6 | ~145-150 | Most deshielded aromatic carbon due to proximity to the protonated nitrogen. |
| CH₃ | ~20-25 | |
| COOH | ~165-170 |
Causality Behind Expected Shifts:
Similar to ¹H NMR, the protonation of the nitrogen causes a downfield shift of the ring carbons, particularly those closest to the nitrogen (C-2 and C-6).[1]
Experimental Protocol for ¹³C NMR
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Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg if necessary).
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Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
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Data Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale using the solvent peak as a reference.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Key IR Absorptions for 2-Methylnicotinic Acid Hydrochloride
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad | Overlaps with N⁺-H and C-H stretches. |
| N⁺-H stretch | 2500-2300 | Broad, Medium | Characteristic of pyridinium salts.[3] |
| C-H stretch (Aromatic) | 3100-3000 | Medium | |
| C-H stretch (Methyl) | 2980-2850 | Medium | |
| C=O stretch (Carboxylic Acid) | 1730-1700 | Strong | |
| C=C and C=N ring stretches | 1650-1400 | Medium-Strong | The pattern of these bands is diagnostic of the substitution on the pyridine ring.[3] |
| N⁺-H bend | 1550-1480 | Medium |
Causality Behind Key Absorptions:
The most significant feature distinguishing the hydrochloride salt from the free acid is the appearance of the N⁺-H stretching and bending vibrations. The broadness of the O-H and N⁺-H stretches is due to hydrogen bonding. The chloride anion's vibrations are typically below the standard mid-IR range.[4]
Experimental Protocol for FT-IR (ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
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Instrument Setup:
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Ensure the ATR crystal is clean by taking a background spectrum.
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Select the appropriate spectral range (typically 4000-400 cm⁻¹).
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Data Acquisition:
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the spectrum, co-adding 16-32 scans for a good signal-to-noise ratio.
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Data Processing:
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The software will automatically perform a background subtraction.
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Identify and label the major absorption peaks.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum Data for 2-Methylnicotinic Acid Hydrochloride
For routine analysis using techniques like Electrospray Ionization (ESI), the hydrochloride salt will typically dissociate in solution. Therefore, the mass spectrum will show the protonated molecule of the free acid.
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Molecular Ion (M+H)⁺: m/z 138.0555 (for C₇H₈NO₂⁺)
Fragmentation Pattern:
The fragmentation of 2-Methylnicotinic acid will likely proceed through the loss of small, stable molecules from the protonated parent ion.
Caption: Plausible MS fragmentation pathways for protonated 2-Methylnicotinic Acid.
Experimental Protocol for LC-MS (ESI)
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Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent mixture, such as methanol/water with a small amount of formic acid to promote protonation.
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Liquid Chromatography (LC):
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Use a C18 reversed-phase column.
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Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
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Mass Spectrometry (MS):
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Use an ESI source in positive ion mode.
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Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
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For structural confirmation, perform tandem MS (MS/MS) by selecting the parent ion (m/z 138) and fragmenting it to observe the daughter ions.
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Overall Spectroscopic Workflow
A logical workflow ensures comprehensive and efficient characterization of the compound.
Caption: A typical workflow for the spectroscopic characterization of a small molecule.
Conclusion
The spectroscopic characterization of 2-Methylnicotinic acid hydrochloride is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and MS. While experimental spectra for the hydrochloride salt are not as readily available as for the free acid, a thorough understanding of the predictable spectral changes upon protonation of the pyridine nitrogen allows for a confident and accurate structural assignment. The protocols and expected data presented in this guide provide a robust framework for researchers to approach the analysis of this and similar compounds, ensuring scientific integrity and advancing drug development efforts.
References
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PubChem. 2-Methylnicotinic acid. [Link]
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PubChem. Pyridinium chloride. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 13, 633-637.
- Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Polon. Sci., Ser. Sci. Chim., 15(7), 301-305.
- Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146.
- Harmatha, J., & Zuman, P. (1977). NMR study of proton transfer interactions in the system pyridine +HCl (0%–95%). The Journal of Chemical Physics, 67(7), 3338-3345.
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Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). [Video]. YouTube. [Link] - Please note that a specific valid URL for a general mass spectrometry overview video is used here as an example.
